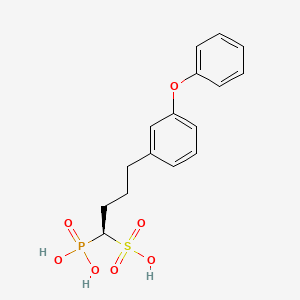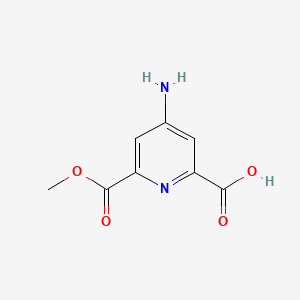
4-Amino-6-(methoxycarbonyl)picolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-6-(methoxycarbonyl)picolinic acid is a derivative of picolinic acid, which is a pyridine carboxylic acid
Vorbereitungsmethoden
The synthesis of 4-Amino-6-(methoxycarbonyl)picolinic acid typically involves several steps. One common method includes the reaction of picolinic acid with methanol in the presence of a catalyst to form 6-(methoxycarbonyl)picolinic acid. This intermediate is then subjected to amination reactions to introduce the amino group at the 4-position. Industrial production methods often involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts .
Analyse Chemischer Reaktionen
4-Amino-6-(methoxycarbonyl)picolinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where the amino or methoxycarbonyl groups are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Wissenschaftliche Forschungsanwendungen
4-Amino-6-(methoxycarbonyl)picolinic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing into its potential therapeutic uses, including antiviral and anticancer properties.
Industry: It is used in the development of herbicides and other agrochemicals.
Wirkmechanismus
The mechanism of action of 4-Amino-6-(methoxycarbonyl)picolinic acid involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity. This binding can disrupt normal cellular processes, leading to the desired therapeutic or biological effect. The exact pathways involved depend on the specific application and target .
Vergleich Mit ähnlichen Verbindungen
4-Amino-6-(methoxycarbonyl)picolinic acid can be compared with other similar compounds such as:
Picolinic acid: The parent compound, which lacks the amino and methoxycarbonyl groups.
Nicotinic acid: An isomer with the carboxyl group at a different position.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
4-amino-6-methoxycarbonylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(13)6-3-4(9)2-5(10-6)7(11)12/h2-3H,1H3,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
OPIVDYWDPZLUDH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl (1S,2R,3R,4R)-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B12957616.png)
![tert-Butyl 6-nitro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B12957620.png)
![2-[2-(2-Amino-2-oxoethyl)phenyl]acetamide](/img/structure/B12957629.png)
![tert-Butyl 3-iodo-5-methoxy-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B12957634.png)
![Methyl dihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizine]-7a'(5'H)-carboxylate](/img/structure/B12957639.png)
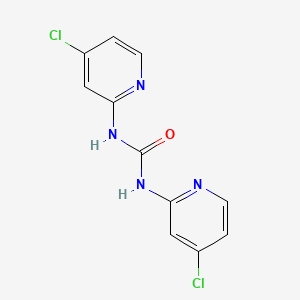
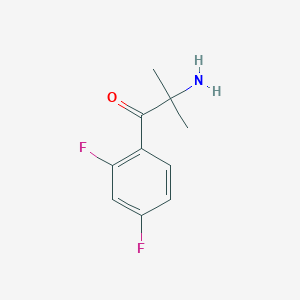


![1-(Bicyclo[1.1.1]pentan-1-yl)-4-iodo-1H-pyrazole](/img/structure/B12957675.png)

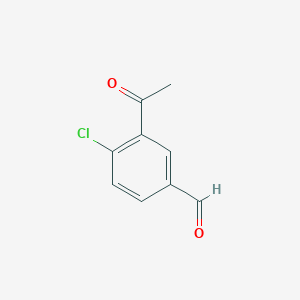
![5-(3,6-Diazabicyclo[3.1.1]heptane-6-carbonyl)pyridin-2(1H)-one 2,2,2-trifluoroacetate](/img/structure/B12957690.png)
